molecular formula C10H20O3 B3367270 2-Hexyl-1,3-dioxolane-4-methanol CAS No. 1708-35-6

2-Hexyl-1,3-dioxolane-4-methanol

Cat. No.: B3367270
CAS No.: 1708-35-6
M. Wt: 188.26 g/mol
InChI Key: TYRXGKKCQUIWGI-UHFFFAOYSA-N
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Description

2-Hexyl-1,3-dioxolane-4-methanol is a chemical compound with the formula C10H20O3 . It is a dioxolane , which is a class of heterocyclic compounds consisting of a six-membered ring with two oxygen atoms and four carbon atoms . This compound is also known as a fragrance and is a rare cosmetic ingredient .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C10H20O3/c1-2-3-4-5-6-10-12-8-9(7-11)13-10/h9-11H,2-8H2,1H3 . The compound has a net charge of 0, an average mass of 188.267, and a monoisotopic mass of 188.14124 .

Scientific Research Applications

Asymmetric Synthesis

2-Hexyl-1,3-dioxolane-4-methanol has been utilized in the asymmetric synthesis of α-hydroxy esters, exploiting bidentate chelation-controlled alkylation of glycolate enolate. This approach offers a pathway for synthesizing chiral compounds, which are crucial in various fields including pharmaceuticals and agrochemicals (Jung, Ho, & Kim, 2000).

Surface Tension Studies

Research has been conducted on the surface tension and density of mixtures involving 1,3-dioxolane variants, including this compound. Such studies are essential in understanding the molecular interactions in binary mixtures, which can have implications in material science and chemical engineering (Calvo, Pintos, Amigo, & Bravo, 2004).

Catalysis in Chemical Synthesis

The compound is also involved in the heterogeneously catalysed condensations of glycerol to cyclic acetals, indicating its role in developing potential novel platform chemicals. These findings contribute to the advancement of green chemistry and the utilization of renewable resources (Deutsch, Martin, & Lieske, 2007).

Enzymatic Resolution

This compound has been studied for its resolution through enzymatic processes, particularly in the production of chiral alcohols. This area of research is crucial for producing optically active compounds, often required in the pharmaceutical industry (Miyazawa et al., 1999).

Synthesis of Intermediates

The compound serves as a precursor in the synthesis of various chemical intermediates. For instance, it has been used in the preparation of (S)-3-tosyloxy-1,2-propanediol, which underscores its versatility in synthetic organic chemistry (Leftheris & Goodman, 1989).

Studies in Fuel Additives

Investigations into the use of glycerol derivatives, including this compound, as additives for diesel fuel have shown promising results in emission reduction. This research is pivotal in developing more environmentally friendly fuel options (Oprescu et al., 2014).

Exploration in Organic Chemistry

The compound has also been a subject of interest in various organic reactions, such as cyclocarbonylation, showcasing its potential in creating diverse organic compounds (Kudo et al., 1993)

Safety and Hazards

Safety data sheets suggest that 2-Hexyl-1,3-dioxolane-4-methanol may cause an allergic skin reaction . It is recommended to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Properties

IUPAC Name

(2-hexyl-1,3-dioxolan-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-10-12-8-9(7-11)13-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRXGKKCQUIWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1OCC(O1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862737
Record name 1,3-Dioxolane-4-methanol, 2-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless viscous liquid with a mild, sweet, mushroom-like odour
Record name Heptanal glyceryl acetal (mixed 1,2 and 1,3 acetals)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/780/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in organic solvents, oils, miscible (in ethanol)
Record name Heptanal glyceryl acetal (mixed 1,2 and 1,3 acetals)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/780/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.990-1.003
Record name Heptanal glyceryl acetal (mixed 1,2 and 1,3 acetals)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/780/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1708-35-6
Record name 2-Hexyl-1,3-dioxolane-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1708-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanal 1,2-glyceryl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxolane-4-methanol, 2-hexyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxolane-4-methanol, 2-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hexyl-1,3-dioxolane-4-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.418
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTANAL 1,2-GLYCERYL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63ZBP77DDC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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